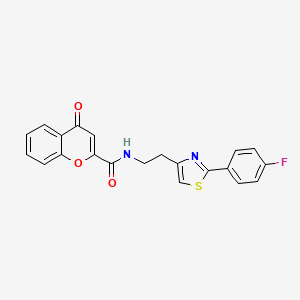
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide” is an orange-red solid . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .
Synthesis Analysis
The compound has been synthesized with a yield of 90% . The synthesis process involves complex reactions and the use of various reagents .Molecular Structure Analysis
The molecular structure of the compound is characterized by various spectroscopic techniques. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The FT-IR spectrum provides information about the functional groups present .Chemical Reactions Analysis
The compound undergoes various chemical reactions due to the presence of reactive functional groups. The thiazole ring in the molecule plays a significant role in these reactions .Physical And Chemical Properties Analysis
The compound is an orange-red solid with a melting point of 68-70°C . The 1H NMR, 13C NMR, and FT-IR spectra provide information about its physical and chemical properties .Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Action Environment
The chemical properties of the thiazole ring, such as its solubility and aromaticity, may influence its interaction with the environment .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is its broad-spectrum anti-tumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to have low toxicity in normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. One of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide. One area of interest is the development of this compound-based combination therapies for cancer. This compound has been shown to enhance the anti-tumor effects of other chemotherapy drugs, and combination therapies may lead to improved outcomes for cancer patients. Another area of interest is the investigation of this compound for the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is interest in the development of new formulations of this compound that improve its solubility and bioavailability, making it easier to administer in vivo.
Méthodes De Synthèse
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenyl isothiocyanate with 2-(2-aminoethyl)thiazole, followed by the addition of 4-nitrobenzenesulfonyl chloride and subsequent reduction with sodium dithionite. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess anti-inflammatory properties and has been investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to have neuroprotective effects and has been studied for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14(24)22-16-5-9-19(10-6-16)29(25,26)21-12-11-17-13-28-20(23-17)15-3-7-18(27-2)8-4-15/h3-10,13,21H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJSYIANKUWKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


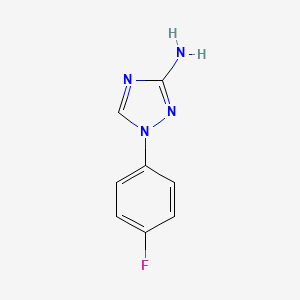
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
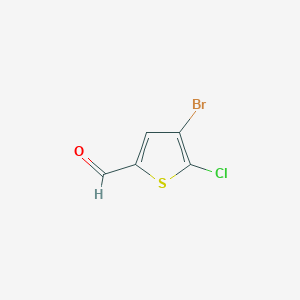
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)
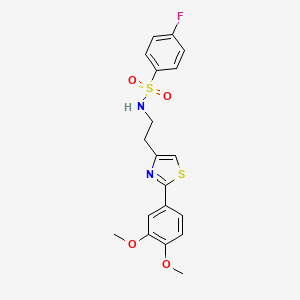


![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)

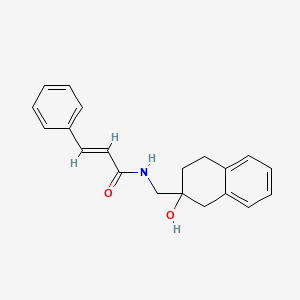

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)
